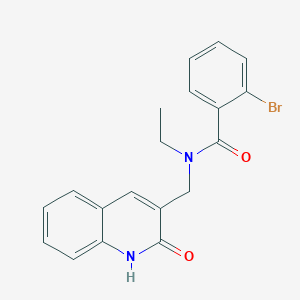
2-bromo-N-ethyl-N-((2-hydroxyquinolin-3-yl)methyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-bromo-N-ethyl-N-((2-hydroxyquinolin-3-yl)methyl)benzamide is a chemical compound that has garnered significant attention in scientific research due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
2-bromo-N-ethyl-N-((2-hydroxyquinolin-3-yl)methyl)benzamide has shown potential applications in various scientific research fields such as medicinal chemistry, biochemistry, and pharmacology. It has been studied for its anti-cancer properties, specifically its ability to inhibit the growth of cancer cells. Additionally, it has been investigated for its potential as a therapeutic agent for Alzheimer's disease due to its ability to inhibit the formation of amyloid beta plaques in the brain.
Mecanismo De Acción
The mechanism of action of 2-bromo-N-ethyl-N-((2-hydroxyquinolin-3-yl)methyl)benzamide is not fully understood. However, it is believed to work by inhibiting specific enzymes and proteins involved in cell growth and division, ultimately leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
Studies have shown that 2-bromo-N-ethyl-N-((2-hydroxyquinolin-3-yl)methyl)benzamide has a low toxicity profile and does not cause significant adverse effects in vivo. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of cancer cell growth. Additionally, it has been shown to reduce the formation of amyloid beta plaques in the brain, potentially slowing the progression of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-bromo-N-ethyl-N-((2-hydroxyquinolin-3-yl)methyl)benzamide in lab experiments is its low toxicity profile, making it a safer option compared to other compounds. However, its limited solubility in water can make it difficult to use in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it challenging to determine its specific effects on cells.
Direcciones Futuras
Future research on 2-bromo-N-ethyl-N-((2-hydroxyquinolin-3-yl)methyl)benzamide could focus on further investigating its potential as a therapeutic agent for cancer and Alzheimer's disease. Additionally, studies could be conducted to determine its effects on other cell types and its potential as a treatment for other diseases. Further research could also focus on understanding its mechanism of action and identifying potential targets for its inhibition.
Métodos De Síntesis
The synthesis method of 2-bromo-N-ethyl-N-((2-hydroxyquinolin-3-yl)methyl)benzamide involves the reaction of 2-bromo-N-ethylbenzamide with 2-hydroxy-3-formylquinoline in the presence of a base. The resulting product is then purified through column chromatography to obtain the final compound.
Propiedades
IUPAC Name |
2-bromo-N-ethyl-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrN2O2/c1-2-22(19(24)15-8-4-5-9-16(15)20)12-14-11-13-7-3-6-10-17(13)21-18(14)23/h3-11H,2,12H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIUVUYGUDGNVPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC2=CC=CC=C2NC1=O)C(=O)C3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-ethyl-N-[(2-oxo-1,2-dihydroquinolin-3-yl)methyl]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[(2-methoxyphenyl)methyl]-2-[N-(2-phenylethyl)methanesulfonamido]acetamide](/img/structure/B7718148.png)
![2-(N-benzyl4-bromobenzenesulfonamido)-N-[(pyridin-2-yl)methyl]acetamide](/img/structure/B7718149.png)


![4-methoxy-N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzenesulfonamide](/img/structure/B7718172.png)





